1-[(4-propylphenyl)sulfonyl]piperidine
Description
1-[(4-Propylphenyl)sulfonyl]piperidine is a sulfonamide-containing piperidine derivative characterized by a 4-propylphenyl group attached to the sulfonyl moiety. The compound’s structure combines a hydrophobic aryl group with a polar sulfonamide-piperidine scaffold, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-(4-propylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-2-6-13-7-9-14(10-8-13)18(16,17)15-11-4-3-5-12-15/h7-10H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJUZASAKSPANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-propylphenyl)sulfonyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 4-propylbenzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and 4-propylbenzenesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The piperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. The 4-propylbenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-propylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring or the propyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium bor
Comparison with Similar Compounds
Key Structural Variations :
Enzyme Inhibition
- Cholinesterase Inhibition : N-(Piperidin-1-yl)benzenesulfonamide derivatives (e.g., compounds 1a-f, 3a-n) showed potent AChE and BChE inhibition, with activities linked to electron-withdrawing substituents (e.g., nitro groups) on the benzene ring .
- PARP Inhibition : Tertiary amine derivatives of sulfonyl-piperidines (e.g., compounds 15a-d) exhibited enhanced PARP inhibition compared to secondary amines, emphasizing the role of alkyl chain length and substituent bulk .
Receptor Binding
Antibacterial Activity
- Quinolone-Piperidine Hybrids: N-Nicotinoyl derivatives (e.g., compounds V) showed moderate antibacterial activity against E. coli and S. dysentery (MIC: 0.17–0.37 µg/mL), suggesting that sulfonyl-piperidine analogs could be optimized for similar effects .
Key SAR Insights
Hydrophobic Substituents : Bulky groups (e.g., 4-propylphenyl) improve binding to hydrophobic enzyme pockets or receptors, as seen in S1R ligands and PARP inhibitors .
Sulfonyl Group Position : Meta-substitutions (e.g., 3-bromo) may alter electronic properties and steric hindrance, affecting potency .
Piperidine Flexibility : Unmodified piperidine rings (as in this compound) allow conformational adaptability for salt-bridge interactions (e.g., with Glu172 in S1R) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
